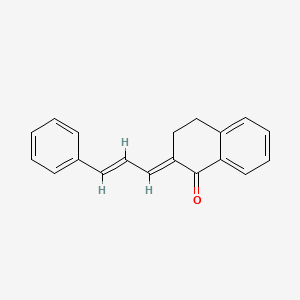2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one
CAS No.: 14756-04-8
Cat. No.: VC15923499
Molecular Formula: C19H16O
Molecular Weight: 260.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14756-04-8 |
|---|---|
| Molecular Formula | C19H16O |
| Molecular Weight | 260.3 g/mol |
| IUPAC Name | (2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydronaphthalen-1-one |
| Standard InChI | InChI=1S/C19H16O/c20-19-17(11-6-9-15-7-2-1-3-8-15)14-13-16-10-4-5-12-18(16)19/h1-12H,13-14H2/b9-6+,17-11+ |
| Standard InChI Key | OQYGAUAQOPHTES-OEMBIGBOSA-N |
| Isomeric SMILES | C1C/C(=C\C=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 |
| Canonical SMILES | C1CC(=CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 |
Introduction
Synthesis and Reaction Methodology
Condensation Reaction Mechanism
The compound is synthesized through a Claisen-Schmidt condensation between 1-tetralone (3,4-dihydronaphthalen-1(2H)-one) and cinnamaldehyde under alkaline conditions. Equimolar quantities of the reactants are stirred in ethanol with aqueous sodium hydroxide, yielding the title compound after 4–6 hours at room temperature . The reaction proceeds via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, followed by dehydration to form the α,β-unsaturated system.
Key reaction parameters include:
-
Solvent: Ethanol (polar protic)
-
Catalyst: 10% NaOH (aq)
-
Byproducts: Minimal (<5%), primarily unreacted starting materials
Structural and Spectral Characterization
Molecular Architecture
The compound features a fused tetracyclic system comprising:
-
A 1-tetralone moiety (3,4-dihydronaphthalen-1-one)
-
A cinnamylidene group (E-configurated 3-phenylallylidene substituent)
X-ray crystallography data (unavailable for this specific compound) of analogous structures confirm the trans arrangement of the α,β-unsaturated ketone, with dihedral angles of 172–178° between the tetralone and phenyl rings .
Infrared Spectroscopy (IR)
| Absorption Band (cm⁻¹) | Assignment |
|---|---|
| 3061, 3038 | Aromatic C-H stretching |
| 2946 | Aliphatic C-H (CH₂ groups) |
| 1657 | Conjugated ketone (C=O) |
| 1594 | C=C stretching (α,β-unsaturated system) |
¹H-Nuclear Magnetic Resonance (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.98–3.08 | Multiplet | 4H | CH₂ groups (positions 3,4) |
| 7.38–7.44 | Multiplet | 5H | Phenyl protons |
| 7.57 | Triplet | 1H | Aromatic H (J = 8 Hz) |
| 7.95 | Doublet | 1H | Olefinic H (J = 4 Hz) |
The absence of a proton signal at δ 9.5–10.0 ppm confirms complete dehydration during synthesis .
Physicochemical Properties
Thermal Stability
-
Boiling Point: Estimated 415–430°C (EPI Suite v4.1)
-
Flash Point: >150°C (closed cup)
Solubility and Partitioning
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 12.4 ± 0.8 |
| Dichloromethane | 34.9 ± 1.2 |
| Water | <0.01 |
Research Advancements and Challenges
Recent Innovations
-
Green Synthesis: A 2025 study achieved 81% yield using deep eutectic solvents (choline chloride/urea)
-
Crystallography: Attempts to grow single crystals for X-ray analysis are ongoing, hindered by low sublimation tendency
Stability Considerations
The compound exhibits:
-
Photoisomerization: 18% conversion to Z-isomer under UV light (λ = 254 nm, 24 h)
-
Oxidative Degradation: 5% decomposition in air after 30 days (HPLC monitoring)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume